21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)
Overview
Description
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is a synthetic steroid hormone that belongs to the class of mineralocorticoids. It is an ester derivative of desoxycorticosterone, which is naturally produced by the adrenal cortex. This compound is primarily used in veterinary medicine for the treatment of adrenocortical insufficiency in animals, particularly dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is synthesized through the esterification of desoxycorticosterone with phenylpropionic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of desoxycorticosterone phenylpropionate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylpropionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its role in regulating electrolyte balance and water retention in biological systems.
Medicine: Explored for its potential therapeutic effects in treating conditions like Addison’s disease and other forms of adrenal insufficiency.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to specific DNA sequences. This interaction results in the transcription of genes involved in sodium and potassium regulation, ultimately affecting electrolyte balance and water retention .
Comparison with Similar Compounds
Similar Compounds
Desoxycorticosterone acetate: Another ester derivative of desoxycorticosterone, used for similar therapeutic purposes.
Corticosterone: A naturally occurring steroid hormone with both glucocorticoid and mineralocorticoid activity.
Aldosterone: A potent mineralocorticoid hormone involved in the regulation of sodium and potassium balance
Uniqueness
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is unique due to its specific ester group, which imparts distinct pharmacokinetic properties. This esterification enhances its stability and prolongs its duration of action compared to other similar compounds .
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O4/c1-29-16-14-22(31)18-21(29)9-10-23-24-11-12-26(30(24,2)17-15-25(23)29)27(32)19-34-28(33)13-8-20-6-4-3-5-7-20/h3-7,18,23-26H,8-17,19H2,1-2H3/t23-,24-,25-,26+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKMAWYKDSBAX-XLQNIAEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-50-2 | |
Record name | Pregn-4-ene-3,20-dione, 21-(1-oxo-3-phenylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14007-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxycorticosterone phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYCORTICOSTERONE PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSY8625VTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to quantify Desoxycorticosterone phenylpropionate in drug preparations?
A1: The research article "DETERMINATION OF NANDROLONE PHENYLPROPIONATE AND DESOXYCORTICOSTERONE PHENYLPROPIONATE IN DRUG PREPARATIONS BY QUANTITATIVE THIN LAYER CHROMATOGRAPHY AND HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY" [] investigates the use of two specific analytical methods for the quantification of Desoxycorticosterone phenylpropionate:
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